HCoV-229E-IN-1
Overview
Description
HCoV-229E-IN-1: is a compound associated with human coronavirus HCoV-229E. Coronaviruses are enveloped, single-stranded RNA viruses, and HCoV-229E belongs to the alpha coronavirus group. It was one of the earliest human coronaviruses discovered and is known to cause mild upper respiratory tract infections, often presenting as common cold symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes for HCoV-229E-IN-1 are not widely documented in the available literature. given its association with HCoV-229E, it’s essential to explore potential antiviral strategies. Researchers may employ rational drug design, high-throughput screening, or repurposing existing compounds to identify potential inhibitors.
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. The compound’s rarity and limited research make large-scale production challenging.
Chemical Reactions Analysis
Types of Reactions: HCoV-229E-IN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions remains scarce.
Common Reagents and Conditions: Without specific data, we can only speculate on potential reagents and conditions. Researchers might explore organic synthesis techniques, employing catalysts, solvents, and appropriate reaction temperatures.
Major Products: The major products formed during this compound reactions would depend on the specific reaction pathways. Further research is necessary to elucidate these products.
Scientific Research Applications
HCoV-229E-IN-1’s scientific applications extend beyond virology. Researchers could investigate its potential in:
Antiviral Drug Development: Given its association with HCoV-229E, researchers may explore its inhibitory effects against other coronaviruses.
Molecular Biology: this compound could serve as a tool for studying viral replication and host interactions.
Drug Repurposing: Investigating existing compounds for antiviral properties.
Mechanism of Action
The precise mechanism by which HCoV-229E-IN-1 exerts its effects remains unknown. Researchers would need to identify its molecular targets and pathways involved in inhibiting viral replication.
Comparison with Similar Compounds
While information on HCoV-229E-IN-1’s uniqueness is limited, comparing it with other coronavirus inhibitors (such as remdesivir, favipiravir, or protease inhibitors) could reveal its distinct features.
Remember that further research is crucial to fully understand this compound’s properties and applications
Properties
IUPAC Name |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-7-[(1S)-1-phenylethyl]-20-prop-1-en-2-yl-5,6,7-triazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-diene-17-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O2/c1-23(2)26-16-19-38(33(42)43)21-20-36(7)27(31(26)38)14-15-30-35(6)22-28-32(34(4,5)29(35)17-18-37(30,36)8)41(40-39-28)24(3)25-12-10-9-11-13-25/h9-13,24,26-27,29-31H,1,14-22H2,2-8H3,(H,42,43)/t24-,26-,27+,29-,30+,31+,35-,36+,37+,38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBHSQNTXTMLG-UWJDILLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(CC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3=C(C[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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